1-(3-Chlorophenyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(3-Chlorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₈Cl₂O₂S and a molecular weight of 239.12 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-chlorophenyl ethanesulfonate with thionyl chloride (SOCl₂) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides or sulfonate esters are formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack . The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)ethane-1-sulfonyl chloride
- 1-(2-Chlorophenyl)ethane-1-sulfonyl chloride
- 1-(3-Bromophenyl)ethane-1-sulfonyl chloride
Comparison: 1-(3-Chlorophenyl)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions . Compared to its analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXMWQMHXXDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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